molecular formula C14H14N2O2S B2510915 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide CAS No. 313273-87-9

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide

Cat. No. B2510915
M. Wt: 274.34
InChI Key: BNIYXUUSJXUAHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the creation of derivatives through cyclization reactions and subsequent structural verification. In one study, 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives were synthesized from N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide using acetic anhydride. The structures of these compounds were confirmed using various spectroscopic methods, including elemental analysis, IR, (1)H NMR, and (13)C NMR. X-ray crystallography provided further structural data for compound 3i .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their potential bioactivity. In the case of the oxadiazole derivatives mentioned, the confirmation of their structure was achieved through comprehensive spectroscopic analysis. The use of (1)H NMR and (13)C NMR spectroscopy, in particular, allows for the detailed elucidation of the molecular framework and the identification of key functional groups that may contribute to biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their potential for modification and the creation of novel derivatives. For instance, the acryloyl derivatives were reacted with various hydrazines to yield substituted pyrazoline derivatives. These reactions demonstrate the versatility of the core structure and the ability to introduce different substituents, which can significantly alter the pharmacological properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural data and the conditions used in their synthesis. The solubility, melting points, and stability of these compounds can be predicted based on their molecular structure and substituents. The presence of trimethoxyphenyl and acetyl groups, for example, can influence the lipophilicity and, consequently, the bioavailability of these molecules .

Bioactivity and Pharmacological Activities

The bioactivity of these compounds was evaluated in vitro using the MTT method against various cancer cell lines. Compounds such as 2a, 2b, 2c, 2f, 3l, and 3m showed significant antiproliferative activities, particularly against PC3 cells, with IC(50) values ranging from 0.2 to 1.8 µM. Additionally, some compounds exhibited moderate activities against Bcap37 and BGC823 cells. This suggests that the structural features of these compounds are conducive to anticancer activity . The pharmacological screening of the pyrazoline derivatives also indicated good anti-inflammatory activities with less toxicity, highlighting their potential as therapeutic agents .

Scientific Research Applications

Anticancer Potential and Mechanism of Action

Research on similar thiazole derivatives has highlighted their significant potential in cancer treatment. For instance, the study of 2-(4-Aminophenyl)benzothiazoles, which share a structural motif with N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide, reveals potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cells. The mechanism, while not fully understood, is believed to be novel, with drug metabolism playing a crucial role. N-Acetylation and oxidation have been identified as the primary metabolic transformations, with the process depending on the nature of the substituent. These findings suggest a potential pathway for exploring the anticancer applications of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide through its metabolic transformation and interaction with cellular targets (Chua et al., 1999).

Photodegradation Studies

The study of photodegradation behavior in thiazole-containing compounds is crucial for understanding their stability and efficacy as pharmaceutical agents. Research on a pharmaceutical compound with a similar thiazole structure under visible light exposure revealed a unique photo-degradation product, indicating that specific thiazole derivatives react with singlet oxygen via a [4+2] Diels-Alder cycloaddition upon photo-irradiation. This process results in photo-oxygenation and the formation of an unstable endoperoxide, which rearranges to a final degradation product. Such studies are vital for assessing the stability of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide under various conditions and its implications for storage and therapeutic use (Wu et al., 2007).

Chemical Transformations and Synthetic Applications

The synthesis and investigation of thiazole derivatives, including reactions with thiosemicarbazide and its derivatives, have shown the formation of compounds with potential biological activity. For example, the reactions of certain carboxamides with thiosemicarbazides led to derivatives that undergo further chemical transformations, indicating a pathway for developing novel compounds with potential therapeutic applications. This research underscores the versatility of thiazole compounds in chemical synthesis and the potential for discovering new drugs or chemical entities with significant biological activities (Balya et al., 2008).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-8-5-4-6-11(7-8)13(18)16-14-15-9(2)12(19-14)10(3)17/h4-7H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIYXUUSJXUAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323022
Record name N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide

CAS RN

313273-87-9
Record name N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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